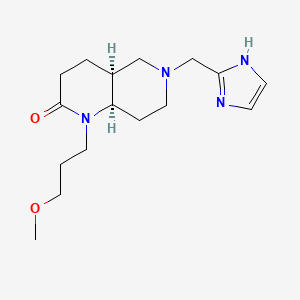

2-(1H-benzimidazol-2-ylthio)-N'-(4-pyridinylmethylene)acetohydrazide

Descripción general

Descripción

Synthesis Analysis

Synthesis of related compounds involves multi-step reactions, often starting with aromatic diamines or related heterocyclic amines as the foundational materials. For instance, compounds with the imidazo[1,2-a]pyridine scaffold or benzothiazole derivatives are synthesized through sequences that may include condensation reactions, showcasing the versatility and complexity of synthesizing nitrogen-containing heterocycles (Evrard et al., 2022).

Molecular Structure Analysis

Molecular structure analysis, often involving NMR, HRMS, and sometimes X-ray crystallography, is crucial for characterizing these compounds. Studies on similar molecules have revealed intricate details about their conformations and crystal structures, offering insights into the molecular geometry and electronic structure critical for understanding the compound's reactivity and potential interactions (Al-Omran & El-Khair, 2016).

Chemical Reactions and Properties

Chemical reactivity of related compounds involves interactions that may include formation of novel heterocyclic structures through reactions such as condensation with aldehydes, esterification, or reactions with hydrazine hydrate. These reactions not only extend the molecular framework but also introduce functional groups that significantly alter the compound's chemical behavior (Mamolo et al., 2001).

Aplicaciones Científicas De Investigación

Anticancer Potential

Benzimidazole derivatives have been synthesized and evaluated for their anticancer properties across different cancer cell lines. For instance, compounds synthesized from benzimidazole and oxadiazole structures have shown remarkable activity against breast cancer and moderate activity against other cancer lines. This suggests that benzimidazole derivatives, including structures similar to "2-(1H-benzimidazol-2-ylthio)-N'-(4-pyridinylmethylene)acetohydrazide," could serve as potent anticancer agents (Salahuddin et al., 2014; Nofal et al., 2011).

Antimicrobial Activity

The synthesis and characterization of benzimidazole derivatives have also been directed towards evaluating their antimicrobial efficacy. Some derivatives have demonstrated significant activity against Gram-positive bacteria, indicating their potential as antimicrobial agents. This area of research presents a promising avenue for the development of new antibiotics from benzimidazole-based compounds (Ansari & Lal, 2009).

Enzyme Inhibition

Moreover, benzimidazole analogs endowed with oxadiazole have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating significant anti-inflammatory activity. This indicates the utility of benzimidazole derivatives in designing enzyme inhibitors that could lead to the development of new anti-inflammatory drugs (Rathore et al., 2014).

Synthesis and Characterization

Research into benzimidazole derivatives often involves their synthesis and subsequent characterization, which is critical for understanding their chemical properties and potential applications in various fields, including medicinal chemistry and material science. These studies provide foundational knowledge that aids in the exploration of their practical applications (Al-Omran & El-Khair, 2016).

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS/c21-14(20-17-9-11-5-7-16-8-6-11)10-22-15-18-12-3-1-2-4-13(12)19-15/h1-9H,10H2,(H,18,19)(H,20,21)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZHWZFMXUIYCX-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201329366 | |

| Record name | 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671461 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

305338-93-6 | |

| Record name | 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5596597.png)

![2-propyn-1-yl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B5596605.png)

![2-amino-5-oxo-6,7-dihydrocyclopenta[b]pyran-3,4,4(5H)-tricarbonitrile](/img/structure/B5596612.png)

![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methyl-6-propyl-4-pyrimidinyl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5596621.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5596636.png)

![1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)

![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5596672.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B5596681.png)

![8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)